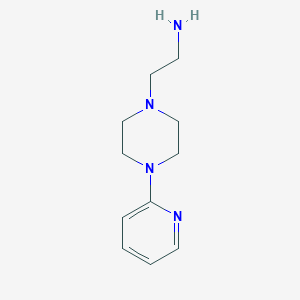
2-(4-(Pyridin-2-yl)piperazin-1-yl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-(Pyridin-2-yl)piperazin-1-yl)ethanamine is a chemical compound with the molecular formula C11H18N4. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. The compound is characterized by the presence of a pyridine ring attached to the piperazine moiety, which is further connected to an ethanamine group. This structure imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Pyridin-2-yl)piperazin-1-yl)ethanamine typically involves the reaction of pyridine-2-carboxylic acid with piperazine under specific conditions. One common method includes the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the carboxylic acid and the piperazine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing the production time and cost. The use of advanced purification techniques such as chromatography and crystallization further enhances the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-(Pyridin-2-yl)piperazin-1-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to obtain reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Nucleophiles like alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted ethanamine derivatives with various nucleophiles.
Wissenschaftliche Forschungsanwendungen
2-(4-(Pyridin-2-yl)piperazin-1-yl)ethanamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a ligand in receptor binding studies and as a probe in biochemical assays.
Medicine: Explored for its therapeutic potential in the treatment of neurological disorders and as an intermediate in the synthesis of pharmaceutical drugs.
Industry: Utilized in the development of agrochemicals, dyes, and polymers.
Wirkmechanismus
The mechanism of action of 2-(4-(Pyridin-2-yl)piperazin-1-yl)ethanamine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can bind to alpha1-adrenergic receptors, modulating their activity and influencing various physiological processes. The binding affinity and selectivity of the compound for these receptors are determined by its molecular structure and the presence of functional groups that facilitate receptor-ligand interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethanamine: Similar structure with a methoxy group on the phenyl ring.
2-(4-(Pyridin-3-yl)piperazin-1-yl)ethanamine: Similar structure with the pyridine ring attached at the 3-position.
2-(4-(2-Chlorophenyl)piperazin-1-yl)ethanamine: Similar structure with a chlorine atom on the phenyl ring.
Uniqueness
2-(4-(Pyridin-2-yl)piperazin-1-yl)ethanamine is unique due to its specific substitution pattern on the piperazine ring and the presence of the pyridine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Eigenschaften
CAS-Nummer |
30194-54-8 |
|---|---|
Molekularformel |
C11H18N4 |
Molekulargewicht |
206.29 g/mol |
IUPAC-Name |
2-(4-pyridin-2-ylpiperazin-1-yl)ethanamine |
InChI |
InChI=1S/C11H18N4/c12-4-6-14-7-9-15(10-8-14)11-3-1-2-5-13-11/h1-3,5H,4,6-10,12H2 |
InChI-Schlüssel |
IOJXSDNSPBIEPZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1CCN)C2=CC=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


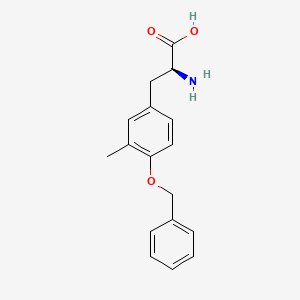
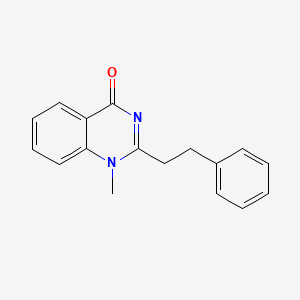
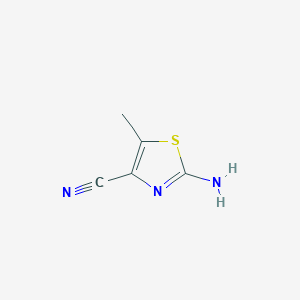
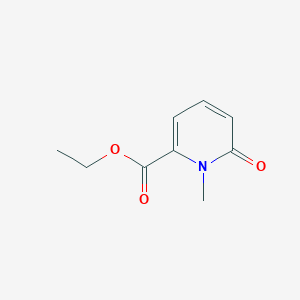
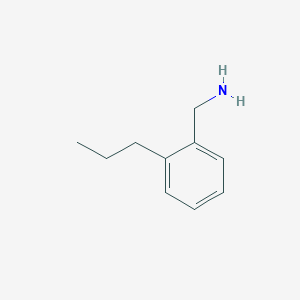


![1-Boc-4-[(2-bromo-6-fluorophenyl)[(methylsulfonyl)oxy]methyl]piperidine](/img/structure/B15072940.png)
![4-Bromo-2-chlorobenzo[d]oxazole](/img/structure/B15072945.png)
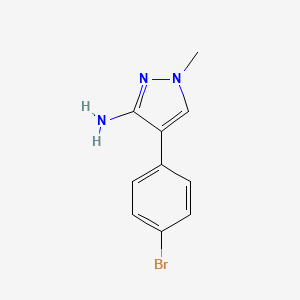

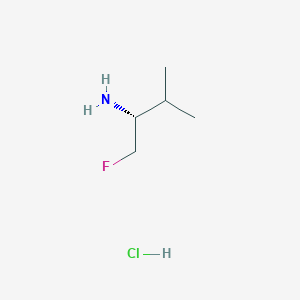
![2-[4-(2,2-Difluoroethoxy)phenyl]ethylamine](/img/structure/B15072975.png)
![3-Azabicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B15072979.png)
